molecular formula C15H20FNO3S B345003 N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide CAS No. 898644-78-5

N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide

Cat. No.: B345003
CAS No.: 898644-78-5
M. Wt: 313.4g/mol
InChI Key: XGYZUQZMHAODPU-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide is a complex organic compound with a unique structure that combines a cyclohexene ring, a fluorine atom, and a methoxybenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the cyclohexene derivative, which is then reacted with ethylamine to form the intermediate. This intermediate is further reacted with 5-fluoro-2-methoxybenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • 2-(1-Cyclohexenyl)ethylamine
  • 5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-methoxybenzenesulfonamide

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide is unique due to the presence of the fluorine atom and the methoxybenzenesulfonamide group, which confer specific chemical and biological properties. These features distinguish it from other similar compounds and make it a valuable molecule for various applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S/c1-20-14-8-7-13(16)11-15(14)21(18,19)17-10-9-12-5-3-2-4-6-12/h5,7-8,11,17H,2-4,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYZUQZMHAODPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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